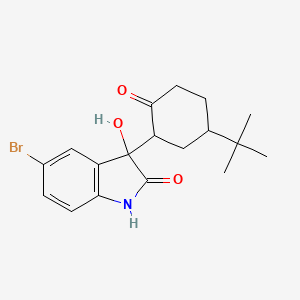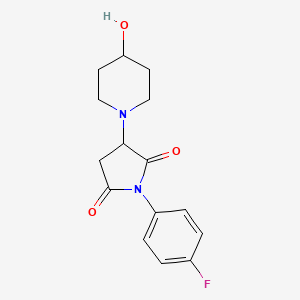
5-ethyl-2-methyl-5-phenyl-1,2,4-triazolidine-3-thione
Descripción general
Descripción
5-ethyl-2-methyl-5-phenyl-1,2,4-triazolidine-3-thione is a useful research compound. Its molecular formula is C11H15N3S and its molecular weight is 221.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 221.09866866 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Anti-microbial Properties
Research has demonstrated the synthesis and characterization of derivatives related to 5-ethyl-2-methyl-5-phenyl-1,2,4-triazolidine-3-thione, which exhibit significant anti-inflammatory and antimicrobial activities. For instance, the synthesis of 3-[1-(4-(2-methylpropyl)phenyl)ethyl]-1,2,4-triazole-5-thione and its condensed derivatives showed promising anti-inflammatory properties, with some compounds demonstrating prominent and consistent activity in pharmacological studies (Tozkoparan et al., 2000). Another study on the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse brain and liver highlighted the potential of these compounds in managing oxidative stress in an organ-selective manner (Aktay et al., 2005).
Antioxidative Activity
S-substituted derivatives of 1,2,4-triazole-5-thiones have been synthesized and evaluated for their antioxidative activity. Notably, one of the compounds demonstrated excellent antioxidant activity, surpassing that of the antibiotic control, suggesting these derivatives' potential in developing antioxidant therapies (Tumosienė et al., 2014).
Cancer Research
Compounds derived from 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione have shown cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer. Some of these derivatives were more cytotoxic against the melanoma cell line, indicating their potential in cancer treatment (Šermukšnytė et al., 2022).
Chiral Separation and Optical Resolution
Research into new chiral five-membered heterocycles, such as (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione, has shown these compounds to be excellent reagents for the analytical and efficient separation of racemic products from chiral carboxylic acids and amino acids. This finding opens up possibilities for their application in stereochemical analyses and the pharmaceutical industry (Nagao et al., 1985).
Molecular Docking Studies
Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors have provided insights into the mechanism behind their anti-cancer properties. These studies highlight the potential of such compounds in developing new cancer therapies (Karayel, 2021).
Propiedades
IUPAC Name |
5-ethyl-2-methyl-5-phenyl-1,2,4-triazolidine-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-3-11(9-7-5-4-6-8-9)12-10(15)14(2)13-11/h4-8,13H,3H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANHIZJGRKKWKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(NC(=S)N(N1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(diethylsulfamoyl)phenyl]-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4047382.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4047392.png)
![2-{1-(4-chlorophenyl)-5-oxo-3-[2-(4-pyridinyl)ethyl]-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4047402.png)
![Methyl 2-{[(2-fluoroanilino)carbonyl]amino}benzoate](/img/structure/B4047407.png)
![(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B4047415.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-fluorophenyl)benzamide](/img/structure/B4047417.png)

![Methyl (3-[2-(4-chlorophenyl)ethyl]-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)acetate](/img/structure/B4047430.png)
![N-{4-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}furan-2-carboxamide](/img/structure/B4047435.png)
![2-{2-[(4-acetylphenyl)imino]-3-allyl-4-oxo-1,3-thiazolidin-5-yl}-N-(2-chloro-3-methylphenyl)acetamide hydrochloride](/img/structure/B4047445.png)


![N-allyl-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4047466.png)
![3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4047470.png)
